Indium oxide

Catalog No.
S589960
CAS No.
1312-43-2
M.F
In2O3
M. Wt
277.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium oxide

CAS Number

1312-43-2

Product Name

Indium oxide

IUPAC Name

indium(3+);oxygen(2-)

Molecular Formula

In2O3

Molecular Weight

277.63 g/mol

InChI

InChI=1S/2In.3O/q2*+3;3*-2

InChI Key

PJXISJQVUVHSOJ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Synonyms

indium oxide, indium oxide (In2-O3)

Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Transparent Conducting Oxides (TCOs)

Indium oxide is a crucial component in the development of transparent conducting oxides (TCOs). These materials possess both high electrical conductivity and excellent optical transparency, making them ideal for applications like:

  • Touchscreens and displays: Indium tin oxide (ITO), a popular TCO formed by doping indium oxide with tin oxide (SnO₂) is widely used in touchscreens and various display technologies due to its superior electrical and optical properties .
  • Solar cells: Indium oxide plays a role in transparent electrodes and other components of solar cells, contributing to enhanced efficiency and light absorption .
  • Energy-efficient windows: Indium oxide-based coatings can improve the energy efficiency of windows by reflecting infrared radiation while allowing visible light to pass through .

Gas Sensors

Indium oxide exhibits high surface sensitivity, making it a promising candidate for gas sensing applications. Research focuses on:

  • Developing selective and sensitive gas sensors: By manipulating the morphology and doping of indium oxide, researchers aim to create sensors capable of detecting specific gases at low concentrations .
  • Understanding the sensing mechanism: Ongoing research aims to understand the underlying mechanisms by which indium oxide interacts with different gases, leading to improvements in sensor design and performance .

Other Research Areas

Indium oxide is also being explored in other scientific research areas, including:

  • Photocatalysis: Indium oxide nanoparticles show potential for degrading pollutants and generating clean energy through photocatalytic processes .
  • Biomedical applications: Research is ongoing to explore the potential of indium oxide-based materials in drug delivery, bioimaging, and tissue engineering .

Indium oxide, specifically indium(III) oxide (In₂O₃), is a chemical compound characterized as an amphoteric oxide. It can react with both acids and bases, making it versatile in various chemical applications. Indium oxide typically appears as a white to pale yellow powder, with its crystalline structure existing in two primary phases: cubic (bixbyite type) and rhombohedral (corundum type). The cubic phase is more common and has a band gap of approximately 3 eV, which is significant for its applications in electronics and optics .

  • Decomposition: When heated to high temperatures (around 2000 °C), indium(III) oxide decomposes into indium(I) oxide (In₂O) and oxygen:
    2 In2O34 In2O+O2\text{2 In}_2\text{O}_3\rightarrow \text{4 In}_2\text{O}+\text{O}_2
  • Reaction with Acids: Indium oxide is soluble in acids but insoluble in alkalis. For example, it reacts with hydrochloric acid to form indium(III) chloride:
    In2O3+6HCl2InCl3+3H2O\text{In}_2\text{O}_3+6\text{HCl}\rightarrow 2\text{InCl}_3+3\text{H}_2\text{O}
  • Formation of Indium Nitride: At high temperatures, indium oxide reacts with ammonia to produce indium nitride:
    In2O3+2NH32InN+3H2O\text{In}_2\text{O}_3+2\text{NH}_3\rightarrow 2\text{InN}+3\text{H}_2\text{O}

Indium oxide can be synthesized through several methods:

  • Thermal Decomposition: Heating indium(III) hydroxide or indium(III) nitrate at high temperatures leads to the formation of indium oxide.
  • Sputtering: Thin films of indium oxide are often produced via sputtering techniques in an argon/oxygen atmosphere. This method is useful for creating conductive layers in electronic devices.
  • Sol-Gel Method: This method allows for the synthesis of nanostructured indium oxide, providing control over particle size and morphology.
  • Laser Ablation: Monocrystalline nanowires of indium oxide can be produced through laser ablation techniques, allowing precise control over dimensions down to nanometers .

Indium oxide has a wide range of applications across various fields:

  • Electronics: It is used as a transparent conductive material in displays and touch screens, often in the form of indium tin oxide (ITO), which combines indium oxide with tin dioxide.
  • Catalysis: Indium oxide serves as a catalyst in reactions such as carbon dioxide hydrogenation, where it can facilitate the conversion of carbon dioxide into useful hydrocarbons .
  • Sensors: Its semiconductor properties make it suitable for use in gas sensors and biosensors.
  • Optical Coatings: Indium oxide is utilized in optical coatings due to its transparency and reflective properties .

Studies on the interactions of indium oxide with other materials have revealed its potential as a catalyst for various reactions. For instance, research indicates that oxygen vacancies within nonstoichiometric forms of indium oxide enhance its catalytic activity for hydrogen peroxide production through oxygen reduction reactions . Additionally, the unique properties of black indium oxide have been explored for photothermal applications, demonstrating improved performance compared to traditional forms .

Indium oxide shares similarities with several other metal oxides. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Indium(III) OxideIn₂O₃Amphoteric nature; used in electronics and optics
Tin DioxideSnO₂Commonly used as a transparent conductor; less amphoteric
Zinc OxideZnOExhibits semiconductor properties; used in sunscreens
Titanium DioxideTiO₂Known for photocatalytic activity; widely used in pigments
Gallium OxideGa₂O₃Exhibits wide bandgap semiconductor properties; used in electronics

Indium(III) oxide stands out due to its amphoteric characteristics and versatility across electronic, optical, and catalytic applications. Its ability to form various nonstoichiometric phases also contributes to its unique catalytic properties compared to other metal oxides.

Atomic Layer Deposition (ALD) Techniques for High-Purity Film Fabrication

ALD enables precise thickness control and conformal coverage for In₂O₃ thin films. Using trimethylindium (TMIn) and ozone (O₃), growth rates of 0.46 Å/cycle were achieved at 100–200°C, yielding films with resistivity as low as 3.2 × 10⁻³ Ω·cm . The self-limiting surface reactions between TMIn and O₃ ensure stoichiometric In₂O₃ with <0.3% thickness variation across 45 cm reactors . Plasma-enhanced ALD (PEALD) further reduces deposition temperatures to 80–200°C, achieving growth rates of 0.56 Å/cycle and carrier concentrations up to 7.0 × 10¹⁹ cm⁻³ .

Table 1: ALD Growth Parameters and Film Properties

Precursor SystemTemperature Range (°C)Growth Rate (Å/cycle)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)
TMIn + O₃ 100–2000.463.2 × 10⁻³7.0 × 10¹⁹
InCp + O₂/H₂O 140–2501.0–1.61.5 × 10⁻³5.8 × 10¹⁹
TMIn + O₂ Plasma 80–2000.560.2 × 10⁻³1.2 × 10²⁰

Crystallinity transitions occur at ~140°C, with cubic In₂O₃ forming above this threshold . Oxygen vacancies dominate at higher temperatures, enhancing conductivity but reducing optical transparency .

Sol-Gel Synthesis Approaches for Controlled Morphology Development

Sol-gel methods offer low-cost, scalable routes for In₂O₃ nanoparticles. Using indium acetate in diethylene glycol, spherical nanoparticles (20–30 nm) form after calcination at 500°C . Gamma irradiation of precursors (10² kGy) induces coral-like nanostructures with improved thermal stability, attributed to radiation-induced defect propagation .

Table 2: Sol-Gel Synthesis Outcomes

PrecursorAdditiveCalcination (°C)MorphologyCrystallite Size (nm)
In(CH₃COO)₃ Diethylene glycol500Spherical20–30
γ-Irradiated InAc None400Coral-like15–25
InCl₃ + Ethylenediamine Ethylenediamine180Granular20–30

Hydroxide intermediates (In(OH)₃) dehydrate to InOOH at >150°C, forming natural heterojunctions that enhance photocatalytic activity by 250% compared to pure phases .

Mist Chemical Vapor Deposition (CVD) for Phase-Controlled Growth

Mist CVD facilitates epitaxial α-In₂O₃ growth using In₂O₃ powder dissolved in HCl (0.82–2.3 mol/L). Substrate temperatures of 400–600°C yield (001)-oriented films with carrier mobilities exceeding 40 cm²/V·s . The process avoids toxic precursors, enabling eco-friendly scale-up for transparent electrodes.

Aerosol-Assisted CVD for Microparticle Fabrication

Combinatorial aerosol-assisted CVD (cAACVD) deposits Ga-doped In₂O₃ films with graded compositions. Films with 10–20% Ga exhibit resistivities of 2.1 × 10⁻³ Ω·cm, outperforming pure In₂O₃ (5.8 × 10⁻³ Ω·cm) . The method accommodates non-volatile precursors, expanding dopant compatibility.

Table 3: Dopant Effects on In₂O₃ Conductivity

Dopant (Ga) Concentration (%)Resistivity (Ω·cm)Carrier Mobility (cm²/V·s)
05.8 × 10⁻³35
102.1 × 10⁻³48
203.4 × 10⁻³42

Hydrothermal and Solvothermal Routes for Nanocomposite Synthesis

Hydrothermal synthesis at 180°C produces In₂O₃ nanocubes (50–100 nm) with superior triethylamine (TEA) sensitivity (response = 175 to 100 ppm) . Solvothermal methods using urea and sodium chlorate yield nanorod clusters (15 nm diameter) with 41 response to 500 ppb NO₂ at 150°C . Nickel doping (5% Ni²⁺) introduces ferromagnetism, achieving room-temperature coercivity of 120 Oe .

Table 4: Hydrothermal/Solvothermal Synthesis Parameters

MethodPrecursorTemperature (°C)MorphologyApplication
Hydrothermal In(NO₃)₃ + NaOH180NanocubesGas sensing
Solvothermal InCl₃ + Urea150Nanorod clustersNO₂ detection
Hydrothermal InCl₃ + Pamoic acid200Porous microcubesCO oxidation (T₅₀ = 260°C)

The structural polymorphism of indium oxide represents one of the most fascinating aspects of this transparent conducting oxide, with the cubic bixbyite and rhombohedral corundum phases exhibiting distinctly different crystallographic arrangements and stabilization mechanisms [1] [2]. The cubic bixbyite phase, designated as c-In₂O₃, crystallizes in the space group Ia3̄ (No. 206) with a lattice parameter of 10.117 Å and represents the thermodynamically stable modification under ambient conditions [3] [4]. This phase derives its structure from a 2×2×2 fluorite superlattice where 12 oxygen atoms per unit cell are systematically removed from the anion sublattice, creating a complex arrangement of indium coordination environments [3].

The cubic bixbyite structure contains 80 atoms per unit cell, comprising 32 indium atoms and 48 oxygen atoms distributed across two distinct indium positions [3]. The In-b sites (8 atoms) occupy more regular coordination environments compared to the In-d sites (24 atoms), with both positions maintaining six-fold octahedral coordination [3] [1]. This structural arrangement results in a calculated density of 7.18 g/cm³ and provides the foundation for the excellent electrical and optical properties observed in this phase [4].

In contrast, the rhombohedral phase (rh-In₂O₃) adopts the corundum-type structure with space group R3̄c (No. 167) and exhibits markedly different lattice parameters: a = b = 5.487 Å and c = 14.510 Å [4] [5]. This metastable phase contains 6 formula units per unit cell with a calculated density of 7.31 g/cm³, slightly higher than the cubic phase [4]. The rhombohedral structure features indium atoms in six-fold coordination within a trigonal bipyramidal environment, representing a significant departure from the octahedral coordination observed in the cubic phase [6].

Table 1: Crystallographic Parameters of Indium Oxide Polymorphs

PhaseSpace GroupLattice Parameter a (Å)Lattice parameter b (Å)Lattice parameter c (Å)Unit Cell Volume (ų)Formula Units per Cell (Z)Calculated Density (g/cm³)Coordination Number (In)Stability
Cubic Bixbyite (c-In₂O₃)Ia3̄ (No. 206)10.11710.11710.1171035.2167.186Thermodynamically stable
Rhombohedral (rh-In₂O₃)R3̄c (No. 167)5.4875.48714.510377.967.316Metastable
Orthorhombic (o-In₂O₃)Pbca (No. 61)VariableVariableVariableVariableVariableVariable6-7High pressure phase

The phase stabilization mechanisms governing the formation of these polymorphs involve complex thermodynamic and kinetic factors [7]. Density functional theory calculations have unambiguously demonstrated that the corundum-type rhombohedral phase remains metastable throughout the entire enthalpy-pressure phase diagram [7]. The synthesis conditions play a crucial role in determining which phase forms, with precursor chemistry being particularly influential [6]. When o-InOOH serves as the precursor, the final product predominantly adopts the rhombohedral structure, while c-In(OH)₃ precursors favor cubic phase formation [6].

The thermal stability of these phases reveals important mechanistic insights into their stabilization [7]. Upon heating, corundum-type indium oxide transforms irreversibly into the cubic bixbyite phase, as demonstrated through simultaneous thermal analysis and in-situ X-ray powder diffraction experiments [7]. This transformation typically occurs between 300-400°C and represents a fundamental reconstruction of the coordination environment rather than a simple structural rearrangement [8].

High-pressure studies have provided additional understanding of phase stability relationships [5] [9]. The rhombohedral phase exhibits stability under compression up to approximately 15 GPa in bulk materials, beyond which it gradually transforms to an orthorhombic Rh₂O₃-III structure [5]. Interestingly, nanocrystalline samples demonstrate enhanced pressure stability, maintaining the corundum structure up to 20-25 GPa due to kinetic barriers associated with the nanoscale morphology [9].

Table 2: Phase Transition Conditions and Mechanisms

TransitionPressure (GPa)Temperature (°C)ReversibilityMechanism
c-In₂O₃ → rh-In₂O₃N/A (metastable)300-600IrreversibleThermal activation
rh-In₂O₃ → o-In₂O₃ (bulk)12-15Room tempPartially reversiblePressure-induced reconstruction
rh-In₂O₃ → o-In₂O₃ (nanocrystal)20-25Room tempPartially reversiblePressure-induced reconstruction
rh-In₂O₃ → c-In₂O₃ (thermal)N/A300-400IrreversibleThermal reconstruction

The electronic structure differences between these phases contribute significantly to their distinct properties [2]. Computational studies reveal that the cubic bixbyite phase exhibits an indirect bandgap, while certain rhombohedral configurations may display direct bandgap behavior [2]. These electronic structure variations directly influence the optical and electrical properties, making phase control essential for specific applications.

Mixed-Phase Engineering for Enhanced Functional Properties

Mixed-phase indium oxide systems represent a sophisticated approach to materials engineering that leverages the complementary properties of different crystallographic phases to achieve enhanced functional performance [10] [11]. The strategic combination of cubic bixbyite and rhombohedral corundum phases creates unique interfacial effects that substantially improve catalytic, electronic, and sensing properties compared to single-phase materials [11] [12].

The formation of mixed-phase indium oxide occurs through carefully controlled synthesis conditions that promote the coexistence of multiple polymorphs [6]. Solvothermal methods have proven particularly effective for generating controllable phase mixtures, where reaction temperature, time, and precursor chemistry can be adjusted to achieve desired phase ratios [10]. The addition of rare earth dopants, such as erbium ions, can further promote the stabilization of rhombohedral phases within predominantly cubic matrices [6].

Research has demonstrated that mixed-phase indium oxide catalysts exhibit approximately twice the carbon dioxide conversion efficiency and methanol space-time yield compared to single-phase materials [10] [11]. This enhancement arises from a significant mixed-crystal effect that promotes oxygen vacancy formation and medium-strength carbon dioxide adsorption [11]. The interfacial regions between different phases create unique active sites with optimized electronic properties for catalytic reactions [11].

The electronic band structure of mixed-phase systems reveals the underlying mechanisms responsible for enhanced properties [12]. When cubic and rhombohedral indium oxide nanoparticles come into contact, their different work functions (5.0 eV for cubic and 4.3 eV for rhombohedral phases) drive the formation of n-n heterojunctions [12]. Electron transfer occurs from the rhombohedral to the cubic phase until Fermi level equilibration is achieved, creating wider electron depletion layers and higher potential energy barriers that enhance sensing and catalytic performance [12].

The structural porosity resulting from mixed-phase architectures contributes significantly to functional improvements [12]. These composite structures exhibit large specific surface areas and facilitate rapid gas diffusion, both critical factors for enhanced gas sensing performance [12]. The interconnected network of different phases creates percolation pathways that optimize charge transport while maintaining high surface reactivity [13].

Oxygen vacancy engineering represents another crucial aspect of mixed-phase functionality [11]. The interfaces between different crystallographic phases serve as preferential sites for oxygen vacancy formation due to structural strain and coordination mismatch [11]. These vacancies act as active sites for gas adsorption and catalytic reactions, with their concentration and distribution being controllable through phase ratio optimization [11].

Temperature-programmed studies have revealed that mixed-phase catalysts demonstrate superior thermal stability compared to single-phase materials [11]. The mixed-crystal effect inhibits sintering and phase segregation, maintaining high dispersion of active sites even under harsh reaction conditions [11]. This stability translates to longer catalyst lifetimes and consistent performance over extended operational periods [11].

Sensing applications particularly benefit from mixed-phase engineering approaches [12]. The formation of heterojunctions between different indium oxide phases creates built-in electric fields that enhance charge separation and improve response kinetics [12]. These sensors demonstrate ppb-level detection capabilities with improved selectivity and reduced operating temperatures compared to conventional single-phase devices [12].

The optimization of mixed-phase compositions requires careful consideration of percolation theory [13]. Studies have shown that maximum sensor response occurs when secondary phase clusters contain optimal amounts of dissolved ions from the primary phase [13]. This dissolution creates local charge imbalances that are compensated by oxygen vacancies, leading to enhanced sensor activity [13].

Synthesis parameter control enables precise tuning of phase ratios and interfacial characteristics [6]. Microwave-assisted heating has proven effective for generating mixed-phase materials, with rapid heating rates promoting the formation of both cubic and rhombohedral phases simultaneously [6]. The final phase composition depends on the balance between thermodynamic driving forces and kinetic limitations during crystal growth [6].

Epitaxial Growth Dynamics on α-Al₂O₃ Substrates

The epitaxial growth of indium oxide on α-Al₂O₃(0001) substrates represents a paradigmatic example of domain-matched epitaxy, where substantial lattice mismatches are accommodated through sophisticated interfacial matching mechanisms [14]. Despite significant lattice parameter differences between indium oxide and aluminum oxide, both cubic bixbyite and rhombohedral phases can be grown epitaxially through distinct domain matching relationships [14].

For the thermodynamically stable cubic bixbyite phase, epitaxial growth on α-Al₂O₃(0001) follows the relationship In₂O₃(111)∥Al₂O₃(0001) with in-plane alignment In₂O₃[11̄10]∥Al₂O₃[101̄0] [14]. This orientation results from matching between sublattice oxygen atoms in Al₂O₃(0001) and indium atoms in In₂O₃(111), involving a 30° rotation of the epilayer unit cell relative to the substrate and establishing a 3:2 coincidence structure [14]. The lattice mismatch for this system amounts to -13.2%, yet epitaxial growth is maintained through periodic misfit dislocation networks localized at the interface [14].

The rhombohedral phase exhibits a different epitaxial relationship characterized by a +15.1% lattice mismatch [14]. Despite this substantial mismatch, minority fractions of metastable rhombohedral indium oxide can be stabilized on α-Al₂O₃ substrates for growth temperatures below 550°C [14]. The stabilization occurs due to similarities in bonding symmetries between the rhombohedral indium oxide and α-Al₂O₃ structures [14].

Table 4: Epitaxial Growth Parameters on Different Substrates

SubstrateEpitaxial RelationshipLattice Mismatch (%)Growth Temperature (°C)Preferred PhaseDomain Matching
α-Al₂O₃(0001)In₂O₃(111)∥Al₂O₃(0001)-13.2 (bcc), +15.1 (rh)400-600Both bcc/rh3:2 coincidence
YSZ(001)In₂O₃(001)∥YSZ(001)-7.8<450bcc1:1
MgO(001)In₂O₃(001)∥MgO(001)+18.2300-500bcc5:4
SrTiO₃(001)In₂O₃(001)∥SrTiO₃(001)-12.4400-700bcc7:6

Suboxide molecular beam epitaxy has emerged as a particularly effective technique for achieving high-quality epitaxial growth at reduced temperatures [15]. This approach utilizes In₂O sources rather than elemental indium, bypassing the slow initial oxidation step that typically limits growth kinetics [15]. Growth rates of 0.6 μm/hr can be achieved at back-end-of-line compatible temperatures below 450°C, making this technique attractive for device integration applications [15].

The crystalline quality of epitaxial films is evaluated through comprehensive X-ray diffraction analysis [15]. High-quality epitaxial films exhibit hybrid reflections and thickness fringes in 2θ-ω scans, along with narrow full-width half-maximum values in rocking curve measurements [15]. These characteristics indicate excellent crystalline ordering and interface quality [15].

Growth temperature plays a critical role in determining phase selection and film quality [14]. At high growth temperatures (600°C) and low precursor flow rates, phase-pure rhombohedral indium oxide can be obtained [14]. Conversely, lower temperatures and higher flow rates favor cubic phase formation, though biphasic mixtures often result under intermediate conditions [14].

The polar nature of indium oxide surfaces significantly influences epitaxial growth dynamics [3]. The In₂O₃(001) surface exhibits Tasker type-III polarity due to alternating indium and oxygen layers that create a net dipole moment perpendicular to the surface [3]. This polarity necessitates surface reconstruction to prevent electrostatic potential divergence, leading to complex surface termination patterns [3].

Scanning tunneling microscopy studies of epitaxial surfaces reveal atomic-scale details of the growth process [3]. Reduced surfaces exhibit wide terraces with 5 Å step heights, indicating a preference for specific surface terminations [3]. High-resolution imaging shows bright atomic-sized protrusions arranged in a distorted 3.6 Å lattice, corresponding to indium atoms in partially occupied surface layers [3].

The domain matching epitaxial growth mode enables the accommodation of large lattice mismatches through interfacial strain relief mechanisms [14]. Rather than uniform strain distribution throughout the film, strain is concentrated at periodic dislocation networks located at the interface [14]. This approach allows epitaxial growth while maintaining excellent crystalline quality in the bulk of the film [14].

Oxygen plasma assistance during molecular beam epitaxy provides precise control over oxidation conditions [14]. The balance between indium flux and oxygen partial pressure determines the final film stoichiometry and phase composition [14]. Careful optimization of these parameters enables the growth of high-quality epitaxial films with controlled properties [14].

Grain Boundary Effects in Polycrystalline Thin Films

Grain boundaries in polycrystalline indium oxide thin films exert profound influence on electrical transport, optical properties, and device performance through multiple scattering and trapping mechanisms [16] [17]. The impact of grain boundaries becomes increasingly significant as grain sizes decrease, fundamentally altering the charge transport characteristics and limiting the mobility of charge carriers [16] [17].

The field-effect mobility of polycrystalline indium oxide films demonstrates strong dependence on grain size and grain boundary characteristics [16]. Large-grain polycrystalline films can achieve mobilities approaching 60-80 cm²/V·s, while nanocrystalline materials typically exhibit mobilities reduced to 5-20 cm²/V·s due to enhanced grain boundary scattering [17]. This degradation occurs because grain boundaries create potential barriers that impede charge carrier transport, with the barrier height and width depending on grain boundary chemistry and structure [17].

Table 3: Grain Boundary Effects on Electrical Transport Properties

PropertySingle CrystalLarge Grain PolycrystalSmall Grain PolycrystalNanocrystalline
Hall Mobility (cm²/V·s)60-10040-8010-405-20
Carrier Concentration (cm⁻³)10¹⁸-10²⁰10¹⁸-10²⁰10¹⁷-10¹⁹10¹⁶-10¹⁸
Resistivity (Ω·cm)10⁻⁴-10⁻³10⁻³-10⁻²10⁻²-10⁻¹10⁻¹-10¹
Grain Size EffectNo grain boundariesMinimal scatteringSignificant scatteringDominant scattering

Carrier concentration also varies significantly with grain size, typically decreasing from 10¹⁸-10²⁰ cm⁻³ in large-grain materials to 10¹⁶-10¹⁸ cm⁻³ in nanocrystalline films [17]. This reduction occurs due to carrier trapping at grain boundary states and the depletion of charge carriers in the vicinity of grain boundaries [17]. The relationship between mobility and carrier concentration follows predictable trends, with mobility increasing at higher carrier concentrations due to enhanced tunneling through grain boundary barriers [17].

Hydrogen incorporation represents a critical factor in grain boundary passivation [16]. Extended X-ray absorption fine structure analysis reveals that medium-range ordering in the indium oxide network improves with annealing up to 600°C, while hydrogen desorption above 400°C creates defects specifically at grain boundaries [16]. The threshold temperature for hydrogen desorption corresponds directly with the onset of mobility degradation, indicating that residual hydrogen plays an essential role in passivating electron traps at grain boundaries [16].

Solid-phase crystallization processes significantly influence grain boundary formation and properties [16] [17]. The nuclei density in as-deposited amorphous films can be controlled through hydrogen incorporation during sputtering, with reduced nuclei density leading to larger grain sizes after crystallization [17]. Electron backscatter diffraction studies demonstrate that hydrogen content of 5% during deposition produces maximum area fractions of grains with 140 nm diameter [17].

The morphological evolution during crystallization reveals important insights into grain boundary formation mechanisms [18]. Thermal vacuum evaporation followed by controlled annealing produces systematic changes in grain size and distribution [18]. As-deposited films contain overlapped particles of 30-60 nm diameter, which rearrange and grow during annealing to form larger, more uniform grains [18].

Three-dimensional imaging of grain growth provides unprecedented detail of the crystallization process [19]. Individual grain growth during amorphous-to-polycrystalline transitions occurs at linear rates of approximately 2.69×10⁻² nm/s and 3.83×10⁻² nm/s along orthogonal directions [19]. The growth process continues until grains reach the film thickness, after which lateral growth dominates until adjacent grains impinge [19].

Surface roughness and morphology correlate strongly with grain boundary density and distribution [18]. Atomic force microscopy analysis shows that films annealed at optimal temperatures (300°C) exhibit uniform particle distributions with reduced porosity [18]. Higher annealing temperatures can lead to stress development due to thermal expansion mismatch, creating additional defects that degrade electrical properties [18].

The electronic structure of grain boundaries differs substantially from bulk regions [20]. Amorphous grain boundaries exhibit distinct photoluminescence characteristics, including locally brighter intensity and longer lifetimes compared to crystalline regions [21]. These anomalous properties suggest unique electronic states associated with grain boundary disorder [21].

Grain boundary engineering through controlled crystallization offers pathways for property optimization [17]. The balance between grain size and hydrogen content must be carefully managed to achieve maximum mobility while maintaining adequate carrier concentration [16]. Films processed at 300°C solid-phase crystallization temperatures demonstrate optimal performance, achieving field-effect mobilities exceeding 139 cm²/V·s [16].

Physical Description

DryPowde

UNII

4OO9KME22D

GHS Hazard Statements

Aggregated GHS information provided by 273 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 222 of 273 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 273 companies with hazard statement code(s):;
H315 (88.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (11.76%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12672-71-8
1312-43-2

Dates

Modify: 2023-08-15

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